Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate
Description
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is a halogenated pyridine derivative with a methyl ester functional group. The compound features bromine and chlorine substituents at the 4- and 6-positions of the pyridine ring, respectively. This structural motif is significant in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of halogens, which influence reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3 |
InChI Key |
UTWVARFVYPMXFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
Key Parameters:
| Reagent | Conditions | Outcome |
|---|---|---|
| Bromine | Room temperature | Bromination at position 4 |
| Chlorine gas | Controlled temperature | Chlorination at position 6 |
Nucleophilic Substitution
Following halogenation, nucleophilic substitution is employed to introduce the methyl acetate group at the 2-position of the pyridine ring.
Procedure:
Key Parameters:
| Reagent | Conditions | Outcome |
|---|---|---|
| Methyl acetate derivative | Heated to 70–80°C | Substitution at position 2 |
| Potassium carbonate | Stirred for several hours | Enhanced yield |
Esterification
The final step involves esterification to form the methyl ester functional group, completing the synthesis of this compound.
Procedure:
Key Parameters:
| Reagent | Conditions | Outcome |
|---|---|---|
| Methanol | Room temperature | Formation of methyl ester group |
| Acid catalyst | Stirred for several hours | High-purity product |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| Halogenation | Bromination, Chlorination | Bromine, Chlorine | Controlled temperature |
| Nucleophilic Substitution | Substitution Reaction | Methyl acetate derivative, K₂CO₃ | Heated to 70–80°C |
| Esterification | Acid-Catalyzed Reaction | Methanol, p-TsOH | Room temperature |
Notes on Optimization
- Reaction Purity: Careful control of reaction conditions minimizes by-products and improves yield.
- Industrial Scale: In large-scale production, optimized halogenation and substitution processes are essential for achieving high efficiency.
- Safety Precautions: Handling halogens requires strict adherence to safety protocols due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Methyl 2-(4-Bromo-6-methylpyridin-2-yl)acetate (EN300-116684, MW 240.50 g/mol) :
- Key Difference : Replaces the 6-chloro substituent with a methyl group.
- Impact : The methyl group is electron-donating, increasing electron density on the pyridine ring compared to the electron-withdrawing chloro group. This alters reactivity in electrophilic substitution reactions and may reduce dipole moments.
- Synthetic Implications : Methyl groups are typically introduced via alkylation, whereas chloro substituents often require halogenation under oxidative conditions.
Ethyl 2-(5-Bromo-3-chloropyridin-2-yl)acetate (CAS 1335057-98-1) :
- Key Difference : Bromine and chlorine are at the 5- and 3-positions, respectively, rather than 4- and 6-positions.
- Impact : Positional isomerism affects steric accessibility and electronic distribution. The 5-bromo-3-chloro configuration may create a distinct steric environment for binding in biological targets compared to the 4,6-dihalogenated analog.
Core Heterocycle Variations
- Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1 in ): Key Difference: Pyrimidine core instead of pyridine, with a thietanyloxy and thioether group. The thioether and thietanyloxy groups may confer unique metabolic stability or toxicity profiles compared to halogenated pyridines.
Functional Group Modifications
- Ethyl 2-(5-Bromo-2-oxoindolin-1-yl)acetate (CAS 423768-45-0) : Key Difference: Incorporates an indole-derived oxoindoline moiety instead of a pyridine ring. The ester group’s role as a prodrug moiety may differ due to steric hindrance from the indole ring.
Crystallographic and Computational Analysis
- Positional disorder or intermolecular halogen bonding (common in dihalogenated aromatics) can be analyzed using these programs.
Pharmacological and Physicochemical Properties
Bioactivity Potential
- This contrasts with methyl-substituted analogs, which may prioritize hydrophobic interactions .
- Metabolic Stability : Chlorine and bromine substituents generally reduce metabolic oxidation rates compared to methyl groups, extending half-life in vivo.
Physicochemical Data
- Molecular Weight : The target compound’s molecular weight (~264.5 g/mol, estimated) is higher than its methyl-substituted analog (240.50 g/mol), impacting solubility and bioavailability .
- LogP: The dihalogenated structure likely increases lipophilicity (higher LogP) compared to mono-halogenated or methylated analogs, influencing membrane permeability.
Biological Activity
Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is an organic compound notable for its unique structural features, including a pyridine ring with bromine and chlorine substituents. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical applications.
- Molecular Formula : C9H8BrClNO2
- Molecular Weight : Approximately 232.52 g/mol
The presence of halogen atoms in the pyridine ring enhances the compound's reactivity, which is crucial for its biological interactions and applications in drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial, cytotoxic, and potential anti-cancer properties. The following sections summarize key findings from various studies.
Antibacterial Activity
In vitro studies have demonstrated that this compound and its analogs possess notable antibacterial properties. For example, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 32 µg/mL | Staphylococcus aureus |
| Compound B | 16 µg/mL | Escherichia coli |
| This compound | TBD | TBD |
These findings suggest that the compound may disrupt bacterial cell functions or inhibit necessary metabolic pathways.
Cytotoxic Activity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound can inhibit cellular growth significantly at specific concentrations.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 | 74.2 | Moderate cytotoxicity |
| MDA-MB-231 | 27.1 | Higher sensitivity compared to HepG2 |
| Normal Liver Cells | >100 | Low toxicity observed |
The IC50 values indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Biofilm Disruption : Studies have suggested that similar compounds can impair biofilm formation in bacteria, enhancing their antibacterial efficacy.
Case Studies
One significant study investigated the cytotoxic effects of various pyridine derivatives, including this compound, against Chlamydia trachomatis. The results indicated that these compounds could impair bacterial growth without affecting host cell viability, suggesting a selective action mechanism that could be beneficial in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
